Sodium 5-ethyl-1-phenylbarbiturate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
59960-28-0 |
|---|---|
Molecular Formula |
C12H11N2NaO3 |
Molecular Weight |
254.22 g/mol |
IUPAC Name |
sodium;5-ethyl-1-phenylpyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C12H12N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3,(H,13,15,17);/q;+1/p-1 |
InChI Key |
PAQBSHLZZLQUKS-UHFFFAOYSA-M |
Canonical SMILES |
CCC1C(=O)[N-]C(=O)N(C1=O)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Historical and Foundational Research Perspectives on Sodium 5 Ethyl 1 Phenylbarbiturate
Early Academic Investigations and Characterization of Barbituric Acid Derivatives
The story of barbiturates begins in 1864 with the German chemist Adolf von Baeyer, who first synthesized barbituric acid, or malonylurea, by condensing urea (B33335) with malonic acid. nih.govmdpi.com This foundational discovery, however, did not immediately lead to pharmacological applications, as barbituric acid itself is not pharmacologically active. mdpi.comijsdr.org The key to unlocking the potential of this class of compounds lay in the substitution at the C-5 position of the pyrimidine (B1678525) ring. mdpi.comijsdr.org
The early 20th century marked a turning point with the work of Emil Fischer and Josef von Mering. In 1903, they discovered that diethylbarbituric acid, later known as barbital (B3395916), possessed significant hypnotic properties. nih.govnih.gov This discovery, born from systematic chemical modification and pharmacological screening, opened the floodgates for the synthesis and investigation of a vast number of barbituric acid derivatives. nih.gov Over the course of the 20th century, over 2,500 different barbiturates were synthesized, with about 50 of them finding clinical use. nih.govnarconon.org
The characterization of these early derivatives involved classical chemical techniques of the era, including melting point determination, elemental analysis, and various spectroscopic methods as they became available. ijsdr.org The synthesis of these compounds often involved Knoevenagel condensation reactions, a testament to the fundamental organic chemistry principles being applied to create novel molecules. ijsdr.org
Evolution of Research Focus within the Barbiturate (B1230296) Class
Initial research on barbiturates was primarily driven by the pursuit of effective sedative and hypnotic agents. nih.govdovepress.com The success of barbital spurred further investigation into how altering the substituents at the C-5 position would affect the properties of the resulting compounds. This led to the synthesis of a wide array of derivatives with varying durations of action. wikipedia.org
A significant evolution in the research focus occurred in 1912 with the synthesis of phenobarbital (B1680315) (5-ethyl-5-phenylbarbituric acid) by Hörlein. nih.gov This event was pivotal as it expanded the research utility of barbiturates beyond sedation. In the same year, Alfred Hauptmann discovered the anticonvulsant properties of phenobarbital, a serendipitous finding that established a new and enduring area of research for this class of compounds. nih.govdovepress.com
The 1930s and 1940s represented the zenith of barbiturate research and application, with phenobarbital and its sodium salt being among the most widely studied. nih.govtandfonline.com Research during this period delved deeper into the synthesis of various derivatives and their potential applications. nih.gov The development of sodium salts, such as sodium phenobarbital, was a key advancement as it increased the water solubility of the compounds, facilitating different research applications. nih.gov
The research focus also expanded to include the synthesis of thiobarbiturates, which found utility as intravenous anesthetic agents. nih.gov Throughout this evolution, the core of the research remained centered on understanding how modifications to the basic barbituric acid structure influenced the compound's chemical and physical properties, and consequently, its research applications.
Milestones in the Academic Understanding of 5-ethyl-1-phenylbarbiturate’s Research Utility
The academic understanding of 5-ethyl-1-phenylbarbiturate, or phenobarbital, and its sodium salt has been shaped by several key milestones. The initial synthesis in 1912 and the subsequent discovery of its anticonvulsant properties were foundational. nih.gov This led to extensive research into its mechanism of action, with studies eventually revealing its interaction with GABA-A receptors in the central nervous system. nih.gov
Two primary methods have been established for the synthesis of phenobarbital. The first involves the condensation of an α-ethylbenzenepropanedioic acid ester with urea. The second, more complex method, starts with the condensation of benzeneacetonitrile with diethyl carbonate. iarc.fr The sodium salt is then typically prepared by dissolving phenobarbital in an ethanolic solution containing an equivalent amount of sodium hydroxide (B78521). iarc.fr
Recent research continues to explore the multifaceted nature of phenobarbital. For instance, studies have investigated its effects on the hippocampal transcriptome, providing insights into its molecular-level interactions within the brain. frontiersin.org Furthermore, research into the synthesis of deuterated analogs of phenobarbital, such as phenobarbital-ethyl-d5, has been undertaken for use in metabolic studies. researchgate.net
The enduring presence of phenobarbital in research is a testament to its complex and versatile nature. From its early use as a model compound to study seizure mechanisms to its current application in neurodevelopmental research, the academic journey of 5-ethyl-1-phenylbarbiturate and its sodium salt continues to evolve. frontiersin.orgbmj.com
Synthetic Methodologies and Derivatization Research of Sodium 5 Ethyl 1 Phenylbarbiturate
Classical and Contemporary Synthetic Routes for 5-ethyl-5-phenylbarbituric Acid Synthesis
The synthesis of 5-ethyl-5-phenylbarbituric acid, also known as phenobarbital (B1680315), has evolved over the years, with several methods being developed to construct the characteristic pyrimidine-2,4,6(1H,3H,5H)-trione ring.
Condensation Reactions with Malonic Esters and Urea (B33335) Derivatives
The most traditional and widely employed method for synthesizing 5,5-disubstituted barbituric acids is the condensation reaction between a suitably substituted malonic ester and urea or its derivatives. mdpi.comgatech.edu In the case of phenobarbital, this involves the reaction of diethyl ethylphenylmalonate with urea in the presence of a strong base, typically sodium ethoxide. wikipedia.orgthaiscience.info The base facilitates the deprotonation of urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester in a cyclizing condensation reaction to form the barbiturate (B1230296) ring. gatech.edu
One approach to obtaining the required diethyl ethylphenylmalonate involves a two-step alkylation of diethyl malonate. thaiscience.info However, a more common route starts with benzyl (B1604629) cyanide due to the difficulty of direct phenylation of malonic esters. wikipedia.org
Table 1: Key Reactants in Classical Phenobarbital Synthesis
| Reactant | Role |
| Diethyl ethylphenylmalonate | Provides the C5-substituted carbon backbone |
| Urea | Source of the N-C-N component of the pyrimidine (B1678525) ring |
| Sodium Ethoxide | Base catalyst for the condensation reaction |
A study investigated two variations of this condensation reaction using sodium methoxide (B1231860) as the base. The highest yield (17.45%) was achieved when urea was added to the sodium methoxide solution before the addition of diethyl ethylphenylmalonate. thaiscience.info
Alternative Synthetic Pathways for Barbituric Acid Ring Formation
While the condensation of malonic esters and urea remains a cornerstone, alternative synthetic strategies have been explored to form the barbituric acid ring. One notable alternative involves the use of benzyl cyanide as a starting material. wikipedia.org
One such pathway involves the reaction of benzyl cyanide with diethyl carbonate in the presence of a strong base to form α-phenylcyanoacetic ester. This intermediate is then alkylated with ethyl bromide. The resulting α-phenyl-α-ethylcyanoacetic ester undergoes condensation with urea to produce a 4-imino derivative, which is subsequently hydrolyzed under acidic conditions to yield phenobarbital. wikipedia.org
Another approach involves the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetate (B8463686) to form an olefinic intermediate. This intermediate is then alkylated with an ethyl halide and condensed with urea or cyanoguanidine. The resulting product is then hydrolyzed and decarboxylated to yield phenobarbital. thaiscience.info
Conversion to Sodium Salt: Methods and Optimization in Academic Contexts
The conversion of 5-ethyl-5-phenylbarbituric acid to its sodium salt, Sodium 5-ethyl-1-phenylbarbiturate, is a straightforward acid-base reaction. In a laboratory setting, this is typically achieved by dissolving the free acid in an ethanolic solution containing an equivalent amount of sodium hydroxide (B78521). iarc.fr The subsequent evaporation of the solvent at a low temperature yields the sodium salt. iarc.fr A patented method describes the formation of the sodium salt by reacting α-ethyl-α-phenyl ethyl malonate with urea in a methanol (B129727) solution of sodium methylate. google.com
The sodium salt of phenobarbital is favored in certain applications due to its increased water solubility compared to the free acid form. iarc.frneupsykey.com
Exploration of Novel 5-ethyl-1-phenylbarbiturate Derivatives and Analogues
Research has extended beyond the synthesis of phenobarbital itself to the creation of novel derivatives and analogues with potentially modified properties.
Chemical Modification Strategies at Key Positions
The barbiturate scaffold offers several positions for chemical modification, primarily at the N1, N3, and C5 positions of the pyrimidine ring. mdpi.com The pharmacological effects of barbiturates are significantly influenced by the substituents at the C5 position. mdpi.com
One strategy involves the bromination of 5-ethyl-5-phenylbarbituric acid at the C5 position, followed by nucleophilic substitution with various amines to create 5-amino derivatives. gatech.edu Another approach involves the synthesis of 5-amino-5-ethyl-1-phenylbarbituric acid through a multi-step process starting from diethyl [(tert-butyloxycarbonyl)amino]malonate. scispace.comnih.gov
Researchers have also synthesized derivatives by introducing different functional groups at the nitrogen atoms. For instance, 1,3-bis(alkoxyalkyl)-5-ethyl-5-phenyl barbituric acids have been prepared by reacting phenobarbital with haloalkyl alkyl ethers in the presence of alkaline materials. google.com
Synthesis of N-alkyl and N-aryl Barbiturates
The synthesis of N-alkyl and N-aryl barbiturates has been an area of interest to explore structure-activity relationships. N-substituted barbiturates can be prepared by using N-substituted ureas in the initial condensation reaction with the malonic ester. farmaciajournal.com For example, N-methylurea, N-ethylurea, and N-phenylurea have been condensed with diethyl malonate to produce the corresponding N-substituted barbituric acids. farmaciajournal.com
A one-pot, three-component reaction has been developed for the synthesis of N-aryl, N'-alkyl barbiturates. nih.gov This method offers an efficient route to a diverse range of N-substituted derivatives. The synthesis of 1,3-dimethyl-5-phenylbarbituric acid has also been reported, which eliminates the amido-imidol tautomerism present in the parent compound. gatech.edu
Table 2: Examples of Synthesized 5-ethyl-1-phenylbarbiturate Derivatives
| Derivative Type | Synthetic Approach | Starting Materials |
| 5-Amino Derivatives | Bromination followed by amination | 5-ethyl-5-phenylbarbituric acid, bromine, various amines |
| N-Alkoxyalkyl Derivatives | Reaction with haloalkyl alkyl ethers | 5-ethyl-5-phenylbarbituric acid, haloalkyl alkyl ether, alkaline material |
| N-Aryl, N'-Alkyl Derivatives | One-pot three-component reaction | - |
| 1,3-Dimethyl Derivative | - | - |
Preparation of Uramil (B86671) Derivatives for Enhanced Functionality
Research into the derivatization of barbiturates has explored the synthesis of uramil derivatives to potentially enhance their functionality. Uramils are 5-aminobarbituric acids. One synthetic approach involves the bromination of 5-phenylbarbituric acid in an aqueous sodium hydroxide solution using bromine water. gatech.edu The resulting 5-bromo-5-phenylbarbituric acid can then undergo nucleophilic substitution with various amines in methanol. gatech.edu This method has been utilized to prepare a number of new uramil derivatives. gatech.edu
Another area of investigation involves the reaction of alloxan (B1665706) with amines. For instance, the reaction of alloxan with o-substituted anilines has been shown to produce uramils and 5-aryldialuric acids. researchgate.net Furthermore, the oxidation of certain uramils has been demonstrated as a viable route to produce other complex heterocyclic systems. publish.csiro.au
| Starting Barbiturate | Reagents | Intermediate | Product Class |
| 5-Phenylbarbituric Acid | 1. Bromine water, NaOH(aq) 2. Various amines, Methanol | 5-Bromo-5-phenylbarbituric Acid | Uramil Derivatives |
| Alloxan | o-Substituted anilines | - | Uramils and 5-Aryldialuric Acids |
Stereochemical Considerations in Barbiturate Synthesis Research
The stereochemistry of barbiturates is a critical aspect of their design and function. The barbiturate ring itself is not chiral unless specific substitution patterns are present. auburn.edu Chirality arises when there are two different substituents at the C-5 position and one of the ring nitrogen atoms is also substituted. auburn.edu
Research has been conducted on the synthesis and absolute stereochemistry of barbiturate metabolites. For example, the four possible optical isomers of 5-alkyl-5-(3'-hydroxy-1'-methylbutyl)barbituric acid and its 2-thiobarbituric acid analogs have been synthesized. nih.gov This work established the absolute stereochemistry of each isomer, allowing for comparison with metabolites isolated from biological studies. nih.gov The synthesis of these stereoisomers often involves meticulous control of reaction conditions to achieve the desired configuration at the chiral centers.
Molecular and Cellular Mechanisms of Action of Sodium 5 Ethyl 1 Phenylbarbiturate
Elucidation of Gamma-Aminobutyric Acid (GABA) Receptor System Modulation
The principal mechanism of action of phenobarbital (B1680315) involves the enhancement of GABAergic inhibition. patsnap.commedscape.com GABA is the main inhibitory neurotransmitter in the brain, and its effects are mediated through GABA receptors. patsnap.com Phenobarbital acts as a positive allosteric modulator of GABAA receptors, which are ligand-gated ion channels. wikipedia.orgfrontiersin.org This means it binds to a site on the receptor that is different from the GABA binding site and enhances the receptor's response to GABA. patsnap.comwikipedia.org
GABAA Receptor Allosteric Modulation Studies
Phenobarbital's interaction with the GABAA receptor complex has been a subject of extensive research, revealing specific effects on the receptor's function and structure.
A key aspect of phenobarbital's action is its ability to prolong the duration of time that the chloride ion channel of the GABAA receptor remains open in response to GABA binding. patsnap.comwikipedia.orgroyalsocietypublishing.org This increased duration of chloride ion influx leads to hyperpolarization of the neuronal membrane, making the neuron less excitable and less likely to fire an action potential. patsnap.comwikipedia.orgnih.gov This stabilization of neuronal activity is crucial for its anticonvulsant effects. patsnap.com Studies have shown that phenobarbital increases the mean open time of single GABA receptor currents without altering the frequency of channel opening. nih.gov This prolonged channel opening enhances both phasic and tonic inhibition mediated by GABAA receptors. frontiersin.org
GABAA receptors are heteropentameric structures composed of various subunits (e.g., α, β, γ, δ). researchgate.netdovepress.com The specific subunit composition determines the pharmacological properties of the receptor. dovepress.com Phenobarbital binds to a distinct site on the GABAA receptor complex, separate from the benzodiazepine (B76468) binding site. medscape.comnih.gov Cryo-electron microscopy studies have identified phenobarbital binding sites within the transmembrane domain (TMD) of the GABAA receptor, specifically at the interfaces between subunits. researchgate.netresearchgate.netrcsb.org Research indicates that phenobarbital binds at both the γ–β and α–β interfaces within the TMD. researchgate.netresearchgate.netmdpi.com The presence of α and β subunits is considered necessary for the allosteric regulation by barbiturates. umich.edu
Phenobarbital's mechanism of action at the GABAA receptor differs from that of other allosteric modulators like benzodiazepines. While phenobarbital increases the duration of chloride channel opening, benzodiazepines increase the frequency of channel opening. nih.govemcrit.org This fundamental difference in modulating the GABAA receptor may account for their distinct pharmacological profiles. nih.gov Furthermore, at higher concentrations, some barbiturates can directly activate GABAA receptors, a property less pronounced with anticonvulsant barbiturates like phenobarbital compared to anesthetic barbiturates. nih.govnih.gov
Interaction with Excitatory Neurotransmitter Systems
In addition to its primary action on the GABAergic system, phenobarbital also modulates excitatory neurotransmission, primarily by inhibiting the effects of glutamate (B1630785), the main excitatory neurotransmitter in the brain. patsnap.comemcrit.orgacep.org This dual action of enhancing inhibition and reducing excitation contributes significantly to its anticonvulsant properties. patsnap.comemcrit.org
Research has shown that phenobarbital can directly inhibit glutamate-induced neuronal excitation. patsnap.com Specifically, it has been found to reduce currents mediated by AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, which are subtypes of ionotropic glutamate receptors. wikipedia.orgnih.govnih.gov Studies have demonstrated that phenobarbital reduces the amplitude and frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (EPSCs). nih.govnih.gov This inhibitory effect on AMPA/kainate receptors is believed to contribute to its anticonvulsant and hypnotic effects. wikipedia.org Patch-clamp studies have further elucidated this interaction, suggesting that phenobarbital modulates AMPA-type receptor channels through a combination of open-channel block and competitive block mechanisms. drugbank.com While some sources suggest an interaction with NMDA (N-methyl-D-aspartate) receptors, more specific research indicates that phenobarbital's primary target in the excitatory system is the AMPA/kainate receptors, with little to no effect on NMDA receptor-mediated currents. nih.govintensivecaremedjournal.comnih.govemcrit.orgresearchgate.net
Table 1: Effects of Sodium 5-ethyl-1-phenylbarbiturate on Neurotransmitter Systems
| Neurotransmitter System | Receptor Target | Molecular Action | Functional Outcome |
|---|---|---|---|
| Inhibitory (GABAergic) | GABAA Receptor | Positive Allosteric Modulation | Prolongation of Chloride Channel Opening patsnap.comwikipedia.orgroyalsocietypublishing.org |
| Direct Agonism (at high concentrations) | Increased Neuronal Inhibition nih.govnih.gov | ||
| Excitatory (Glutamatergic) | AMPA/Kainate Receptors | Inhibition/Blockade | Reduced Neuronal Excitation wikipedia.orgnih.govnih.gov |
| NMDA Receptors | Minimal to no direct effect | - |
Table 2: Comparison of Phenobarbital and Benzodiazepines on GABAA Receptor Function
| Modulator | Mechanism of Action | Effect on Chloride Channel |
|---|---|---|
| Phenobarbital | Increases duration of channel opening nih.govemcrit.org | Longer, less frequent openings |
| Benzodiazepines | Increases frequency of channel opening nih.govemcrit.org | More frequent, shorter openings |
Antagonism of AMPA and Kainate Receptors
A significant component of phenobarbital's action involves the direct blockade of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. drugbank.comwikipedia.org This antagonism of the primary excitatory neurotransmitter pathways in the brain contributes to its anticonvulsant and hypnotic effects. drugbank.com
Research using patch-clamp techniques on recombinant AMPA-type glutamate receptor channels has elucidated the nature of this interaction. These studies have demonstrated that phenobarbital blocks AMPA receptor channels in a dose-dependent manner. The observation of reopening currents after the removal of glutamate and phenobarbital suggests a complex interaction. Further analysis indicates that the modulation of AMPA-type receptor channels by phenobarbital can be characterized as a combination of open-channel block and a competitive-block mechanism. nih.gov
Studies on neonatal rat hippocampus have further solidified these findings. In this model, phenobarbital was shown to reduce AMPA/kainate receptor-mediated currents that were induced by the focal application of glutamate. nih.gov Additionally, it decreased both the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) mediated by AMPA receptors, but not those mediated by NMDA receptors. nih.gov This evidence underscores that a reduction in AMPA/kainate receptor-mediated excitatory postsynaptic currents is a key part of phenobarbital's anticonvulsant activity, complementing its effects on GABAergic systems. nih.gov
Inhibition of Glutamate-Induced Depolarizations
Consistent with its antagonism of AMPA and kainate receptors, phenobarbital effectively inhibits neuronal depolarizations induced by glutamate. patsnap.comnih.govnih.govmedscape.com By dampening the excitatory signals mediated by glutamate, phenobarbital helps to maintain a balance between excitatory and inhibitory signals within the central nervous system, a crucial factor in its anticonvulsant properties. patsnap.com
This inhibitory action on glutamate-induced depolarization is a recognized component of its mechanism. patsnap.commedscape.commerckmillipore.com In vitro studies have shown that phenobarbital can terminate and reversibly inhibit spontaneous, recurrent, epileptiform discharges that are induced by glutamate injury in hippocampal neurons. bohrium.com This effect is achieved at therapeutically relevant concentrations and points to its direct influence on glutamate-driven hyperexcitability. bohrium.com
Effects on Neurotransmitter Release Mechanisms
Phenobarbital's influence extends to the presynaptic terminal, where it modulates the machinery of neurotransmitter release.
Calcium-Dependent Neurotransmitter Release Inhibition
A key mechanism by which phenobarbital is thought to reduce neuronal excitability is through the inhibition of calcium-dependent neurotransmitter release. drugbank.comnih.gov This action is a consequence of its ability to decrease calcium entry into presynaptic terminals. nih.gov By limiting the influx of calcium, which is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane, phenobarbital effectively reduces the release of excitatory neurotransmitters. drugbank.compatsnap.com
Studies on rat cortical slices have demonstrated that phenobarbital, along with other classic anticonvulsants, dose-dependently inhibits the release of amino acid neurotransmitters stimulated by veratrine. bohrium.com Furthermore, it has been noted that pre-synaptic barbiturates can decrease the synaptosomal release of neurotransmitters, including both GABA and glutamate, by inhibiting calcium uptake. vin.com
However, it is important to note a study on the frog neuromuscular junction that reported a contrasting effect, where phenobarbital was found to enhance the release of acetylcholine. nih.gov This suggests that the effect of phenobarbital on neurotransmitter release may be specific to the type of synapse and the neurotransmitter involved.
Modulation of Voltage-Dependent Calcium Channels
The inhibition of neurotransmitter release by phenobarbital is directly linked to its modulation of voltage-dependent calcium channels. patsnap.commedscape.com Research has consistently shown that phenobarbital blocks these channels, thereby reducing the influx of calcium that is essential for triggering neurotransmitter release. patsnap.comnih.gov
Studies using mouse dorsal root ganglion neurons in cell culture have shown that phenobarbital decreases the calcium-dependent component of action potentials. nih.gov Voltage-clamp experiments have confirmed that phenobarbital reduces the inward calcium current and conductance. nih.gov The proposed mechanisms for this reduction include an enhancement of calcium channel inactivation or a direct open-channel block. nih.gov
Further detailed investigations in acutely isolated hippocampal CA1 neurons have corroborated these findings, demonstrating a reversible, concentration-dependent block of the peak Ca2+ channel current by phenobarbital. nih.gov This effect on voltage-activated calcium currents occurs at concentrations that are clinically relevant for its anticonvulsant activity. nih.govnih.gov
Synaptic Function Modulation in Neurochemical Studies
Phenobarbital also modulates synaptic function through its effects on the uptake of neurotransmitters at the synaptic cleft.
Synaptosomal Uptake Inhibition of Neurotransmitters
The effect of barbiturates on the high-affinity uptake of neurotransmitters has been examined in synaptosomes prepared from rat brain. While the direct action of phenobarbital on the uptake of all neurotransmitters is not fully elucidated, studies on the related barbiturate (B1230296), pentobarbital (B6593769), provide significant insights. These studies have shown that pentobarbital inhibits the uptake of norepinephrine (B1679862). neurology.orgnih.gov In contrast, it was found to increase the uptake of GABA and, to a lesser extent, glutamate. neurology.orgnih.gov This differential effect on the uptake of excitatory and inhibitory neurotransmitters suggests a complex mechanism for modulating synaptic transmission that could contribute to seizure control. nih.gov
Other research has indicated that anticonvulsants, including phenobarbital, inhibit the depolarization-dependent uptake of calcium by brain synaptosomes. jneurosci.org This action is consistent with the broader mechanism of reducing presynaptic calcium levels and subsequent neurotransmitter release. vin.com
Interactive Data Table: Effects of Phenobarbital on Neurotransmitter Systems
| Mechanism of Action | Target | Effect | Reference(s) |
| Receptor Antagonism | AMPA Receptors | Direct Blockade | drugbank.comwikipedia.orgnih.gov |
| Kainate Receptors | Direct Blockade | drugbank.comwikipedia.org | |
| Ion Channel Modulation | Voltage-Dependent Calcium Channels | Inhibition/Blockade | patsnap.comnih.govmedscape.comnih.gov |
| Neurotransmitter Dynamics | Glutamate-Induced Depolarization | Inhibition | patsnap.commedscape.combohrium.com |
| Calcium-Dependent Neurotransmitter Release | Inhibition | drugbank.comnih.govbohrium.com | |
| Synaptosomal Norepinephrine Uptake | Inhibition (inferred from pentobarbital) | neurology.orgnih.gov | |
| Synaptosomal GABA Uptake | Increased (inferred from pentobarbital) | neurology.orgnih.gov |
Impact on Catecholamine Turnover in Brain
This compound, commonly known as phenobarbital, exerts a modulatory influence on the turnover of catecholamines within the central nervous system. Catecholamines, a group of neurotransmitters that includes dopamine (B1211576) and norepinephrine, are integral to regulating a wide array of physiological and cognitive processes. Research indicates that barbiturates, including phenobarbital, can alter the synthesis, release, and metabolism of these crucial neurochemicals.
Studies have demonstrated that barbiturates generally lead to a reduction in the turnover rate of catecholamines in the brain. annualreviews.orgnih.gov This effect on catecholamine systems may contribute to the sedative and anticonvulsant properties of these drugs. The alteration of catecholamine levels and their circadian rhythms in various brain regions has been observed following the administration of phenobarbital. tandfonline.com
Research Findings on Dopamine and Norepinephrine Levels
Investigations into the specific effects of phenobarbital on catecholamine turnover have yielded detailed insights, particularly from animal studies. One study involving prenatal exposure to phenobarbital in mice revealed significant alterations in the levels of dopamine and norepinephrine in the hypothalamus of the offspring at different developmental stages. nih.govhuji.ac.il
Specifically, the hypothalamic dopamine levels in mice prenatally exposed to phenobarbital were found to be significantly lower compared to control groups at both 22 and 50 days of age. nih.govhuji.ac.il Similarly, a notable reduction in hypothalamic norepinephrine levels was observed in the phenobarbital-exposed group at 50 days of age. nih.govhuji.ac.il However, in this particular study, no significant differences were found in the turnover of dopamine, as measured by the levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC). nih.govhuji.ac.il
Another study in mice reported that a 50 mg/kg dose of phenobarbital did not independently affect brain norepinephrine content. kjpp.net However, other research has suggested that barbiturates can decrease the turnover of central dopamine and norepinephrine neuronal systems. tandfonline.com For instance, the barbiturate pentobarbital has been shown to decrease the turnover of catecholamines in the brain. annualreviews.org Furthermore, in a comparative study with the anticonvulsant carbamazepine, phenobarbital demonstrated a weaker but similar effect in reducing dopamine turnover. nih.gov
The following table summarizes the findings from the study on prenatal phenobarbital exposure and its effect on hypothalamic catecholamine levels in mice.
Interactive Data Table: Effect of Prenatal Phenobarbital Exposure on Hypothalamic Catecholamine Levels in Mice
| Age (Days) | Catecholamine | Treatment Group | Percentage Change from Control | Significance (p-value) |
| 22 | Dopamine | Phenobarbital | -37% | < 0.001 |
| 50 | Dopamine | Phenobarbital | -61% | < 0.001 |
| 22 | Norepinephrine | Phenobarbital | No significant change | - |
| 50 | Norepinephrine | Phenobarbital | -52% | < 0.05 |
Data sourced from studies on prenatal phenobarbital exposure in mice. nih.govhuji.ac.il
Pharmacological Research in Preclinical Models of Sodium 5 Ethyl 1 Phenylbarbiturate
In Vitro Pharmacological Models for Studying Mechanisms
In vitro studies have been instrumental in dissecting the molecular and cellular mechanisms underlying the pharmacological effects of Sodium 5-ethyl-1-phenylbarbiturate. These models allow for the investigation of its direct actions on neuronal components in a controlled environment.
Electrophysiological Observations in Neuronal Systems
Furthermore, research indicates that the compound can also exert effects independent of the GABAergic system. It has been shown to inhibit glutamate-induced neuronal excitation. patsnap.com Glutamate (B1630785) is the principal excitatory neurotransmitter, and by dampening its effects, this compound further contributes to its anticonvulsant properties. patsnap.com Additionally, it can directly block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. patsnap.compatsnap.com This action helps to limit the repetitive firing of neurons that is characteristic of seizures. patsnap.com
However, some studies have shown that in certain contexts, such as following recurrent seizures in neonatal models, the compound can paradoxically enhance the excitatory actions of GABA. nih.gov This is attributed to an accumulation of intracellular chloride, which can shift the GABAergic response from inhibitory to excitatory. nih.gov
Receptor Binding Studies and Ligand Interactions
Receptor binding assays have confirmed that this compound binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA binding site itself. patsnap.com This allosteric modulation enhances the affinity of GABA for its receptor and potentiates the GABA-mediated chloride current. patsnap.compatsnap.com The interaction with the GABA-A receptor is a key component of its pharmacological profile, contributing significantly to its sedative and anticonvulsant effects. patsnap.com
Effects on Ion Flux and Membrane Potential in Isolated Systems
In isolated neuronal preparations, this compound has been demonstrated to directly influence ion flux and membrane potential. As mentioned earlier, its primary effect is the potentiation of GABA-mediated chloride influx, leading to hyperpolarization of the neuronal membrane. patsnap.compatsnap.com This increased chloride conductance makes it more difficult for excitatory stimuli to depolarize the neuron to the threshold required for an action potential. nih.gov
In addition to its effects on chloride channels, the compound has been shown to inhibit voltage-gated calcium channels. patsnap.comdrugbank.com This action can reduce the influx of calcium into the presynaptic terminal, thereby decreasing the release of neurotransmitters. The modulation of multiple ion channels underscores the multifaceted nature of its mechanism of action. patsnap.com
In Vivo Preclinical Models for Studying Neurobiological Effects
In vivo studies in animal models have been crucial for understanding the broader neurobiological effects of this compound and for evaluating its therapeutic potential.
Correlation between Neurochemical Changes and Pharmacological Actions
In vivo research has established a clear link between the neurochemical alterations induced by this compound and its observed pharmacological effects. The enhancement of GABAergic inhibition in the brain is directly correlated with its sedative and anticonvulsant actions. patsnap.com Studies have also shown that neonatal exposure to the compound can lead to lasting changes in synaptic development, including alterations in both inhibitory and excitatory postsynaptic currents in brain regions like the striatum and hippocampus. nih.gov These findings suggest that the compound can have profound and long-lasting effects on neuronal circuitry. nih.gov
Studies on Anesthetic and Anticonvulsant Potency in Animal Models
This compound has been extensively studied in various animal models of seizures and anesthesia. It has consistently demonstrated potent anticonvulsant activity against a wide range of seizure types, with the exception of absence seizures. drugbank.commedscape.com Its efficacy in these models is attributed to its ability to elevate the seizure threshold and prevent the spread of seizure activity within the brain. drugbank.com
In terms of its anesthetic properties, the compound exhibits a dose-dependent central nervous system depression, ranging from mild sedation to general anesthesia. Animal studies have been used to determine the effective doses for producing these states and to understand the margin between therapeutic and toxic doses.
Isomeric Differences in Pharmacological Effects
The pharmacological actions of barbiturates can be significantly influenced by stereochemistry. For many chiral barbiturates, the individual optical isomers, or enantiomers, can exhibit not only different potencies but also opposing pharmacological effects. This stereoselectivity is a critical area of research for understanding the nuanced mechanisms of action of this class of compounds at their molecular targets.
Research on Convulsant and Anesthetic Isomers
While many barbiturates are known for their sedative, anticonvulsant, and anesthetic properties, a fascinating and somewhat unexpected finding in pharmacological research is that some barbiturates can act as convulsants. This opposing effect is often linked to the specific three-dimensional structure of the molecule. The differential effects of stereoisomers are starkly illustrated in preclinical studies of chiral barbiturates.
A key example is the pair of enantiomers of 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB), a compound structurally related to phenobarbital (B1680315). In rodent models, these enantiomers display contrasting pharmacological actions: the (R)-enantiomer of MPPB produces anesthesia, while the (S)-enantiomer results in convulsions. nih.gov This demonstrates a clear structure-activity relationship where the spatial arrangement of the substituents on the chiral carbon atom dictates whether the compound will act as a central nervous system depressant or a stimulant.
Research into a series of barbiturates related to pentobarbital (B6593769) has further confirmed that the presence or absence of convulsant activity is highly dependent on the specific molecular structure. nih.gov Even within a group of structurally similar compounds, small modifications can lead to marked variations in potency and effect, with some acting as convulsants while others retain anticonvulsant and anesthetic properties. nih.gov These findings underscore that while the barbiturate (B1230296) backbone provides a template for interaction with neuronal receptors, the specific orientation of its constituent groups determines the ultimate pharmacological outcome.
Table 1: Contrasting In-Vivo Effects of MPPB Enantiomers in Rodent Models
| Enantiomer | Pharmacological Effect | Classification |
|---|---|---|
| (R)-MPPB | Anesthesia | Anesthetic/Depressant |
| (S)-MPPB | Convulsions | Convulsant/Excitant |
This table summarizes the opposing in-vivo effects observed for the stereoisomers of the phenobarbital-related compound MPPB. nih.gov
Differential Effects of Stereoisomers at GABAergic Synapses
The primary molecular target for the pharmacological effects of most barbiturates is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. nih.govnih.gov The opposing in-vivo effects of barbiturate enantiomers can be explained by their differential actions at this receptor.
Studies on the enantiomers of MPPB have provided a clear mechanistic insight into this phenomenon. At the GABA-A receptor, these isomers produce opposite modulatory effects on currents mediated by the neurotransmitter GABA. nih.gov
The anesthetic (R)-MPPB enantiomer enhances GABA-A receptor-mediated currents. Like most anesthetic barbiturates, it potentiates the effect of GABA, leading to increased inhibition of neuronal activity. This enhancement is achieved by binding to allosteric sites on open channels, which initiates a conformational change that stabilizes the open state of the channel. nih.gov
Conversely, the convulsant (S)-MPPB enantiomer inhibits these currents. nih.gov This inhibition occurs through binding to distinct inhibitory sites on the GABA-A receptor, which can happen when the channel is in either the open or closed state. This action reduces the normal inhibitory effect of GABA, leading to a state of hyperexcitability that manifests as seizures. nih.gov
This differential modulation is a key finding, as it contrasts with other modulators like benzodiazepines, which typically produce their effects by binding to a single type of site. nih.gov The ability of barbiturate stereoisomers to produce opposite effects—potentiation versus inhibition—at the same receptor complex provides a clear molecular basis for their observed anesthetic and convulsant properties. nih.gov
Research comparing classic anticonvulsant barbiturates like phenobarbital with anesthetic barbiturates such as pentobarbital has shown that while both augment responses to GABA, the anesthetic compounds are generally more potent in this regard. nih.gov Furthermore, anesthetic barbiturates can directly activate the GABA-A receptor at higher concentrations, an effect that is minimal with anticonvulsant barbiturates at therapeutic doses. nih.gov The convulsant action of the (S)-isomer of MPPB represents a third, inhibitory interaction with the GABA-A receptor complex.
Table 2: Differential Actions of MPPB Enantiomers on GABA-A Receptor Currents
| Enantiomer | Action on GABA-A Receptor Current | Mechanism |
|---|---|---|
| (R)-MPPB | Potentiation (Enhancement) | Binds to allosteric sites on open channels, stabilizing the open state. |
| (S)-MPPB | Inhibition | Binds to inhibitory sites on both open and closed channels, shifting the GABA concentration-response curve to the right. |
This table outlines the opposing molecular actions of the (R) and (S) enantiomers of MPPB at the GABA-A receptor, which underlie their anesthetic and convulsant properties, respectively. nih.gov
Metabolic Pathways and Enzymatic Studies of Sodium 5 Ethyl 1 Phenylbarbiturate
Identification of Primary Metabolic Transformations
The metabolism of Sodium 5-ethyl-1-phenylbarbiturate is a two-phase process involving initial hydroxylation followed by conjugation. researchgate.net This sequential modification facilitates the excretion of the compound.
The primary metabolic pathway for phenobarbital (B1680315) involves hydroxylation of the phenyl ring to form p-hydroxyphenobarbital. bioline.org.brthermofisher.com This Phase I reaction is a critical step that introduces a hydroxyl group, creating a site for subsequent conjugation. Following hydroxylation, the metabolite undergoes Phase II metabolism, where it is conjugated with glucuronic acid. researchgate.netbioline.org.brwikipedia.org This process of glucuronidation significantly increases the water solubility of the metabolite, facilitating its renal excretion. thermofisher.com In humans, the major metabolites found in urine are p-hydroxyphenobarbital and its glucuronide conjugate. iarc.fr Another metabolite, N-glucopyranosylphenobarbital, has also been identified. researchgate.netiarc.fr
Cytochrome P450 Enzyme Induction Studies
This compound is a well-documented inducer of various cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov This induction is a key aspect of its metabolic profile and has significant implications for drug interactions.
Research has consistently demonstrated that phenobarbital markedly induces the expression of CYP2B6 and CYP3A4. nih.govnih.govresearchgate.netresearchgate.net Studies using cultured human liver slices and hepatocytes have shown that treatment with phenobarbital leads to an increase in the mRNA, apoprotein, and enzyme-related activities of both CYP2B6 and CYP3A4. nih.govresearchgate.net Unlike some selective inducers, phenobarbital appears to be a dual activator of both the constitutive androstane (B1237026) receptor (hCAR), which primarily regulates CYP2B6, and the pregnane (B1235032) X receptor (hPXR), which is a key regulator of CYP3A4. nih.gov This results in a broad induction profile. In addition to CYP3A4, phenobarbital has also been shown to induce CYP3A5, although to a lesser extent. corning.com
Table 1: Induction of CYP Isozymes by Phenobarbital
| CYP Isozyme | Induction Level | Primary Nuclear Receptor | Reference |
| CYP2B6 | High | hCAR | nih.govresearchgate.net |
| CYP3A4 | High | hPXR | nih.govnih.govresearchgate.net |
| CYP3A5 | Moderate | PXR | corning.com |
The potent induction of CYP enzymes by this compound has significant implications for drug-enzyme interaction research. Its ability to increase the metabolism of co-administered drugs that are substrates for the induced enzymes is a critical consideration in both clinical and research settings. nih.govresearchgate.net For example, the accelerated metabolism of oral contraceptives, which are metabolized by CYP3A4, can lead to reduced efficacy. nih.govauctoresonline.org In a research context, phenobarbital is often used as a prototypical enzyme inducer to study the metabolic pathways of new chemical entities and to investigate the regulatory mechanisms of CYP gene expression. nih.govnih.gov Understanding these interactions is vital for predicting and managing drug-drug interactions, preventing adverse effects, and ensuring therapeutic efficacy. researchgate.netdrugbank.com
In Vitro Reconstitution of Metabolic Pathways
In vitro systems are invaluable tools for elucidating the specific enzymatic components and mechanisms involved in the metabolism of this compound.
The metabolic pathways of phenobarbital have been successfully reconstituted and studied in vitro using various models, including cultured human liver slices, hepatocytes, and microbial systems. bioline.org.brnih.govresearchgate.net These systems allow for a detailed examination of the enzymatic reactions in a controlled environment. For instance, cultured human liver slices maintain the tissue architecture and zonal expression of CYP enzymes, making them a reliable model for predicting in vivo induction. nih.govresearchgate.net
Studies on the reconstitution of functional cytochrome P-450 have shown that in a state of depleted heme, the addition of hemin (B1673052) can restore the activity of the holoenzyme in liver homogenates from phenobarbital-treated rats. pnas.org This indicates that the synthesis of the apocytochrome P-450 is a primary event in the induction process. The enzymatic reaction for the primary hydroxylation step is catalyzed by CYP enzymes, with CYP2C9 being a principal contributor, and minor roles for CYP2C19 and CYP2E1. auctoresonline.org The subsequent glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). auctoresonline.org The reconstitution of these pathways in vitro involves combining the microsomal fraction (containing the CYP enzymes) or purified enzymes with necessary cofactors such as NADPH and UDP-glucuronic acid to observe the formation of metabolites. thermofisher.comnih.gov
Table 2: Key Enzymatic Components in Phenobarbital Metabolism
| Metabolic Phase | Enzyme Family | Specific Enzymes | Cofactors | Reference |
| Phase I (Hydroxylation) | Cytochrome P450 | CYP2C9, CYP2C19, CYP2E1 | NADPH | auctoresonline.org |
| Phase II (Glucuronidation) | UDP-glucuronosyltransferases | UGTs | UDP-glucuronic acid | auctoresonline.org |
Investigating Biotransformation Products and Metabolite Identification
The biotransformation of this compound, the sodium salt of phenobarbital, is a complex process involving several metabolic pathways that lead to the formation of various metabolites. iarc.frontosight.ai The primary site of metabolism is the liver, where the parent compound undergoes extensive enzymatic modifications, primarily facilitated by the cytochrome P450 (CYP) system. wikipedia.orgontosight.ai These biotransformation processes are crucial for converting the lipophilic drug into more water-soluble compounds that can be readily excreted from the body, mainly through urine. medcentral.combioline.org.br
Research has identified several key metabolites, with the most significant being hydroxylated derivatives and conjugates. The major metabolic pathway is the aromatic hydroxylation of the phenyl group to form p-hydroxyphenobarbital (p-OHPB). ontosight.aimedcentral.com This reaction is catalyzed by cytochrome P450 enzymes, with studies suggesting the involvement of CYP2C9, and to a lesser extent, CYP2C19 and CYP2E1. neupsykey.comnih.gov Following its formation, p-hydroxyphenobarbital, which is considered biologically inactive, is often further metabolized through conjugation with glucuronic acid or sulfate, enhancing its water solubility for excretion. medcentral.comneupsykey.com
Another significant pathway in humans is N-glucosidation, leading to the formation of 1-(beta-D-Glucopyranosyl)phenobarbital, which has been identified as a major metabolite. neupsykey.comnih.gov In addition to N-glucosides, N-glucuronides of phenobarbital have been identified as urinary metabolites in mice, indicating species-specific variations in metabolic pathways. nih.gov
Interestingly, the metabolic activity is not confined to the liver. Studies have shown that intestinal microflora can also play a role in the biotransformation of phenobarbital. Research involving Bifidobacterium adolescentis and Bifidobacterium bifidum demonstrated the capacity of these intestinal bacteria to metabolize phenobarbital through reductive cleavage, producing an unexpected metabolite, alpha-ethyl-benzeneacetamide. tandfonline.comtandfonline.com
Furthermore, microbial metabolism studies using the fungus Rhizopus stolonifer have shown its ability to transform phenobarbital into the N-glucuronide of p-hydroxy phenobarbital, a metabolic pathway that mirrors mammalian metabolism. bioline.org.br These studies highlight the utility of microbial models in predicting and understanding the biotransformation of drugs in mammals. bioline.org.br
The identification and characterization of these biotransformation products are essential for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions.
Table 1: Identified Metabolites of this compound (Phenobarbital)
| Metabolite Name | Biological System | Key Findings | Citations |
| p-Hydroxyphenobarbital (p-OHPB) | Humans, Rats | A primary metabolite formed via hydroxylation of the phenyl ring by hepatic cytochrome P450 enzymes (CYP2C9, CYP2C19). ontosight.aineupsykey.com Considered biologically inactive. neupsykey.com | ontosight.aimedcentral.comneupsykey.comnih.gov |
| p-Hydroxyphenobarbital glucuronide | Humans, Rats | A conjugate metabolite formed from p-OHPB to increase water solubility for renal excretion. medcentral.comneupsykey.com | medcentral.comneupsykey.com |
| p-Hydroxyphenobarbital sulfate | Humans | A conjugate metabolite formed from p-OHPB for excretion. medcentral.com | medcentral.com |
| 1-(beta-D-Glucopyranosyl)phenobarbital (Phenobarbital N-glucoside) | Humans | Identified as a major metabolite in human urine, formed through N-glucosidation. neupsykey.comnih.gov | neupsykey.comnih.gov |
| Phenobarbital N-glucuronides | Mice | Identified as urinary metabolites, suggesting a species-specific pathway. nih.gov | nih.gov |
| N-glucuronide of p-hydroxy phenobarbital | Rhizopus stolonifer (fungus) | Formed via hydroxylation followed by glucuronidation, mimicking mammalian metabolism. bioline.org.br | bioline.org.br |
| alpha-ethyl-benzeneacetamide | Bifidobacterium adolescentis, B. bifidum (intestinal flora) | An unexpected metabolite formed through reductive cleavage of the barbiturate (B1230296) ring by gut bacteria. tandfonline.comtandfonline.com | tandfonline.comtandfonline.com |
Structure Activity Relationship Sar and Molecular Design of Barbiturates Including Sodium 5 Ethyl 1 Phenylbarbiturate
General Principles of Barbiturate (B1230296) SAR
The substituents at the C5 position of the barbituric acid ring are paramount for conferring central nervous system (CNS) depressant activity. acs.org A fundamental requirement for hypnotic and sedative effects is the presence of two substituents at this position (5,5-disubstitution). nih.gov Barbituric acid itself, or a 5-monosubstituted derivative, is generally inactive as a CNS depressant because the remaining hydrogen atom at C5 is highly acidic. This acidity leads to significant ionization at physiological pH, which impedes the molecule's ability to cross the blood-brain barrier. researchgate.netirapa.org
The characteristics of the C5 alkyl or aryl groups directly influence potency and duration of action:
Size and Branching: The total number of carbon atoms in the two C5 side chains is optimal between six and ten for hypnotic activity. nih.govnih.gov Increasing the chain length or introducing branching generally increases lipid solubility, leading to a faster onset and shorter duration of action. researchgate.netniscpr.res.in For instance, pentobarbital (B6593769) is more potent than amobarbital. mdpi.com
Unsaturation and Rings: The presence of double bonds (alkenyl), alicyclic rings, or aromatic rings at C5 tends to produce more potent compounds than saturated aliphatic groups with the same number of carbons. researchgate.netnih.gov Phenobarbital (B1680315), which contains a C5-phenyl group, is a classic example of a potent anticonvulsant. grantome.comtandfonline.com
Polarity: Introducing polar functional groups (e.g., -OH, -NH2, -COOH) into a C5 substituent decreases lipid solubility and potency. niscpr.res.inmdpi.com
Lipid solubility is a dominant factor in the distribution and activity of barbiturates. nih.gov A higher degree of lipophilicity allows a drug to more readily penetrate the blood-brain barrier, leading to a faster onset of action. researchgate.netnih.govbas.bg This is why highly lipid-soluble thiobarbiturates like thiopental (B1682321) have an ultra-short duration of action and are used as anesthetics. niscpr.res.innih.gov
Conversely, less lipophilic barbiturates, such as phenobarbital, penetrate the brain more slowly, resulting in a delayed onset and longer duration of action. tandfonline.comnih.gov The termination of action for highly lipophilic barbiturates is primarily due to redistribution from the brain into other body tissues, whereas for less lipophilic barbiturates, metabolism and excretion are more critical. nih.gov While a strong correlation exists between lipophilicity and onset, some studies note a poor correlation between octanol:water partition coefficients (a measure of lipophilicity) and the biological half-life of some barbiturates, suggesting that other factors like pKa also play a significant role. sevenpublicacoes.com.br
Specific SAR of the 5-ethyl-1-phenylbarbiturate Moiety
The compound Sodium 5-ethyl-1-phenylbarbiturate presents a unique structural arrangement. It features an ethyl group at the C5 position, a phenyl group at the N1 position, and, crucially, a hydrogen at the second C5 position. This 5-monosubstituted pattern distinguishes it from classic 5,5-disubstituted hypnotic barbiturates.
Based on general SAR principles, the ethyl and phenyl groups each contribute distinct properties to the molecule:
Phenyl Group at N1: Substitution on the nitrogen atoms of the barbiturate ring also modulates activity. Generally, methylation of one of the imide hydrogens (at N1 or N3) increases the speed of onset and reduces the duration of action. researchgate.netnih.gov While less common than N-alkylation, N-phenyl substitution would significantly increase the molecule's lipophilicity. However, substitution at both N1 and N3 renders the compound non-acidic and thus inactive. tandfonline.com The presence of a single N-phenyl group on the 5-ethyl-1-phenylbarbiturate structure would reduce the molecule's acidity compared to an N-unsubstituted analogue but would not eliminate it. tandfonline.com
To understand the properties of this compound, it is useful to compare it with structurally related, well-characterized barbiturates.
| Feature | This compound | Phenobarbital tandfonline.com | Mephobarbital |
| IUPAC Name | Sodium 5-ethyl-1-phenyl-2,4,6-trioxohexahydropyrimidin-1-ide | 5-Ethyl-5-phenyl-1,3-diazinane-2,4,6-trione | 5-Ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |
| C5 Substituents | Ethyl, Hydrogen | Ethyl, Phenyl | Ethyl, Phenyl |
| N1 Substituent | Phenyl | Hydrogen | Methyl |
| Key SAR Feature | 5-monosubstituted | 5,5-disubstituted | 5,5-disubstituted, N-methylated |
| Expected Acidity | Highly acidic due to C5-H | Acidic | Less acidic than Phenobarbital |
| Expected CNS Activity | Likely inactive as a hypnotic due to high ionization | Long-acting hypnotic and anticonvulsant | Similar to phenobarbital, faster metabolism |
The most critical difference is the monosubstitution at the C5 position. Unlike phenobarbital and mephobarbital, which are 5,5-disubstituted and established as effective CNS depressants, 5-ethyl-1-phenylbarbituric acid possesses a reactive hydrogen at C5. tandfonline.com This makes the compound significantly more acidic, leading to a high degree of ionization at physiological pH, which is known to prevent effective passage across the blood-brain barrier and thus abolish hypnotic activity. researchgate.netirapa.org While the N1-phenyl group increases lipophilicity, this is unlikely to overcome the barrier to CNS entry posed by the compound's high acidity. Therefore, based on classical SAR for sedative-hypnotics, this molecule would not be expected to exhibit the same profile as its 5,5-disubstituted counterparts.
Computational and Rational Drug Design Approaches for Barbiturate Analogues
Modern drug discovery often employs computational methods to predict the activity of new molecules and to guide their synthesis. These rational design approaches have been applied to barbiturates to explore their therapeutic potential beyond their traditional use as sedatives.
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. QSAR models correlate variations in the chemical structures of compounds with their biological activities. For barbiturates, QSAR studies have been used to define the "pharmacophore"—the essential three-dimensional arrangement of atoms responsible for bioactivity. bas.bg These studies have identified that lipophilicity and molecular geometry are key for certain anticonvulsant activities, while topological and electronic properties are more relevant for others. bas.bg Multiple linear regression models have successfully used topological indices (numerical descriptors of molecular structure) to predict physicochemical properties like polarizability and lipophilicity (logP). sevenpublicacoes.com.br
Molecular docking simulations are another powerful tool. These methods predict how a molecule (ligand) binds to the active site of a target protein, such as the GABA-A receptor. nih.govmdpi.com By simulating these interactions, researchers can design novel barbiturate derivatives with potentially improved affinity or selectivity. For instance, docking has been used in the rational design of barbiturate derivatives as inhibitors for other enzymes, including matrix metalloproteinase-9 (MMP-9) and urease, highlighting the versatility of the barbiturate scaffold. researchgate.netnih.gov Such studies have shown that steric and hydrophobic interactions are often the major contributing factors to binding affinity. researchgate.net These computational approaches allow for the rapid in silico screening of virtual libraries of novel barbiturate analogues, helping to prioritize the synthesis of compounds with the highest predicted activity and most favorable pharmacokinetic profiles. nih.gov
Molecular Docking Studies of Novel Derivatives
Molecular docking has become an invaluable tool in medicinal chemistry, offering insights into the binding modes and affinities of ligands with their target proteins. In the context of barbiturates, these studies have been instrumental in designing novel derivatives with potentially improved therapeutic profiles.
Research into novel isoindolin-1-ones fused to barbiturates has utilized molecular docking to predict their inhibitory activity against the urease enzyme. These studies have revealed that the barbiturate and isoindolin-1-one (B1195906) moieties are perpendicular to each other, allowing the molecule to anchor effectively in the active site. The introduction of aryl groups was found to further stabilize the inhibitor within the active site. The binding energies for a series of these novel derivatives highlight the potential for rational drug design based on computational predictions.
| Compound | Minimum Binding Energy (kcal/mol) |
|---|---|
| 5a | -6.45 |
| 5b | -7.14 |
| 5c | -6.87 |
| 5d | -6.55 |
| 5e | -6.23 |
| 5f | -6.01 |
| 5g | -5.98 |
| 5h | -6.76 |
| 5i | -6.33 |
| 5j | -6.12 |
| 5k | -5.77 |
| 5l | -6.64 |
| 5m | -6.28 |
| 5n | -6.09 |
| Thiourea (Standard) | -4.52 |
This interactive table allows for sorting and filtering of the data.
In another study focusing on the primary neurobiological target of phenobarbital, the GABA-A receptor, molecular docking simulations have been performed to understand the binding interactions. While specific binding energy values for a wide range of derivatives are not always consolidated, a representative study calculated the binding energy of phenobarbital with the GABA-A nerve receptor.
| Compound | Target | Binding Energy (kcal/mol) |
|---|---|---|
| Phenobarbital | GABA-A Receptor | -7.5 |
These computational approaches not only help in understanding the binding mechanism but also guide the synthesis of new compounds with potentially higher efficacy.
Designing Artificial Receptors for Barbiturate Binding
The specific and strong binding of barbiturates to biological receptors has inspired the design and synthesis of artificial receptors. These synthetic hosts are crafted to recognize and bind barbiturates with high affinity and selectivity, primarily through complementary hydrogen bonding interactions. The barbiturate structure, with its acceptor-donor-acceptor (ADA) hydrogen bonding motif, is particularly well-suited for this purpose.
A prominent example is the Hamilton receptor, a synthetic macrocycle designed to bind barbiturates. Studies on these and other artificial receptors have yielded valuable data on the thermodynamics of host-guest interactions. The binding constants (Ka) quantify the strength of these interactions.
A study on a novel Hamilton receptor monomer for the molecular imprinting of barbiturates demonstrated strong interactions with both pentobarbital and phenobarbital in chloroform (B151607) solution, with apparent association constants of approximately 8 x 10^5 M-1. qub.ac.uk Further research into deconstructed barbiturate receptors has provided a more granular understanding of the structural requirements for effective binding.
| Receptor | Guest Barbiturate | Binding Constant (Ka, M-1) | Solvent |
|---|---|---|---|
| Novel Hamilton Receptor Monomer 1 | Pentobarbital | ~8 x 10^5 | Chloroform |
| Novel Hamilton Receptor Monomer 1 | Phenobarbital | ~8 x 10^5 | Chloroform |
| Deconstructed Receptor 1a | Barbital (B3395916) | 150 ± 20 | CDCl3 |
| Deconstructed Receptor 1b | Barbital | 120 ± 10 | CDCl3 |
| Deconstructed Receptor 1c | Barbital | 80 ± 10 | CDCl3 |
| Deconstructed Receptor 1d | Barbital | <5 | CDCl3 |
| Deconstructed Receptor 1e | Barbital | <5 | CDCl3 |
| Deconstructed Receptor 1f | Barbital | <5 | CDCl3 |
This interactive table allows for sorting and filtering of the data.
These studies on artificial receptors not only advance the field of supramolecular chemistry but also provide fundamental insights into the non-covalent interactions that govern the binding of barbiturates to their biological targets.
Correlation Between Chemical Structure and Neurobiological Effects
The neurobiological effects of barbiturates, including this compound, are directly correlated with their chemical structure. These compounds primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system. wikipedia.orggenesispub.org
The key structural features that influence the neurobiological activity of barbiturates are:
Substituents at the C5 position: This is the most critical position for determining the activity and duration of action. The presence of two substituents at C5 is essential for hypnotic activity. The nature of these substituents dictates the lipophilicity of the molecule.
Lipophilicity: Increased lipophilicity generally leads to a faster onset of action, as the molecule can more readily cross the blood-brain barrier. However, excessive lipophilicity can lead to a shorter duration of action due to redistribution into adipose tissue.
Branching and Unsaturation: Branched chains, unsaturated groups (e.g., allyl), and alicyclic or aromatic substituents at C5 tend to increase potency compared to their straight-chain, saturated counterparts with the same number of carbon atoms.
Polar Substituents: The introduction of polar groups (e.g., -OH, -NH2) into the C5 substituents decreases lipid solubility and potency.
Substituents on the Nitrogen Atoms:
Methylation of one of the nitrogen atoms (N1 or N3) can alter the compound's properties. For instance, N-methylation can increase lipid solubility and may lead to a faster onset and shorter duration of action.
Substitution at the C2 Position:
Replacing the oxygen atom at the C2 position with a sulfur atom to form a thiobarbiturate significantly increases lipid solubility. This results in a much faster onset and shorter duration of action, as seen in ultra-short-acting barbiturates.
| Structural Modification | Effect on Physicochemical Properties | Resulting Neurobiological Effect | Example Compound(s) |
|---|---|---|---|
| Increasing alkyl chain length at C5 | Increases lipophilicity | Increased potency and shorter duration of action (up to a limit) | Pentobarbital, Secobarbital |
| Branching of alkyl chain at C5 | Increases lipophilicity | Greater potency and shorter duration than straight-chain isomer | Amobarbital |
| Aromatic or alicyclic group at C5 | Increases lipophilicity and provides specific interactions | Higher potency; selective anticonvulsant activity (phenyl group) | Phenobarbital |
| Unsaturated group (e.g., allyl) at C5 | Increases reactivity and lipophilicity | Higher potency than saturated analog | Secobarbital |
| Polar group on C5 substituent | Decreases lipophilicity | Decreased potency | - |
| Substitution of C2 oxygen with sulfur | Greatly increases lipophilicity | Very rapid onset and very short duration of action | Thiopental |
| N-methylation | Increases lipophilicity | Faster onset and shorter duration of action | Methohexital |
This interactive table allows for sorting and filtering of the data.
Advanced Analytical Methodologies in Research on Sodium 5 Ethyl 1 Phenylbarbiturate
Spectrophotometric Techniques for Quantitative Analysis
Spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of Sodium 5-ethyl-1-phenylbarbiturate. These methods are typically based on the formation of a colored complex that can be measured using a UV-Visible spectrophotometer.
A novel and sensitive spectrophotometric method involves the use of gold nanoparticles (AuNPs) for the determination of phenobarbital (B1680315). nih.govepa.gov This technique is based on the reaction of phenobarbital with 2,6-Dichloroindophenol sodium salt hydrate (B1144303) (DSH) in an alkaline medium to form a new ligand. nih.govepa.gov This ligand then reacts with gold nanoparticles to produce an intense blue-green colored chelate complex. nih.govepa.gov The resulting complex exhibits maximum absorption (λmax) at a wavelength of 600 nm. nih.govepa.gov The intensity of the color is directly proportional to the concentration of phenobarbital, allowing for accurate quantification. nih.govepa.gov This method has been successfully applied to determine the concentration of phenobarbital in pharmaceutical preparations. nih.govepa.gov
The optimal conditions for this reaction have been established, including the use of an alkaline medium (potassium hydroxide) and a temperature range of 30-40°C. nih.govepa.gov The method demonstrates good adherence to Beer's Law within a concentration range of 5-45 µg/mL. nih.govepa.gov
Table 1: Analytical Parameters for Spectrophotometric Method Using Gold Nanoparticles
| Parameter | Value | Reference |
|---|---|---|
| λmax | 600 nm | nih.govepa.gov |
| Concentration Range | 5-45 µg/mL | nih.govepa.gov |
| Molar Absorptivity | 2368.797 L/mol.cm | nih.govepa.gov |
| Correlation Coefficient | 0.9984 | nih.govepa.gov |
| Limit of Detection (LOD) | 1.3002 µg/mL | nih.govepa.gov |
The stoichiometry of the reaction between the phenobarbital-DSH ligand and gold nanoparticles has been investigated using the continuous variations method. nih.gov The results of this analysis indicate that the reaction proceeds in a 1:1 ratio between the ligand and the gold nanoparticles. nih.gov This well-defined stoichiometric relationship is fundamental to the reliability and accuracy of the quantitative method. nih.gov
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for the separation and quantification of this compound, especially in complex mixtures or pharmaceutical dosage forms. These methods offer high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a major and widely accepted technique for the analysis of this compound. bohrium.comtandfonline.com International pharmacopoeias specify HPLC with UV detection for both identifying the compound and assaying its purity and content in pharmaceutical preparations. bohrium.com
The most common approach is reversed-phase HPLC. tandfonline.comnih.gov In this method, the sodium salt is typically converted to its free acid form for analysis. swgdrug.org A variety of stationary phases, such as octadecyl silica (B1680970) (C18 or ODS) columns, are employed. tandfonline.comnih.govscilit.com The mobile phase usually consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer). nih.govnih.gov Detection is typically performed at wavelengths in the UV range, such as 210 nm, 215 nm, or 220 nm. nih.govscilit.com This method has been validated for linearity, accuracy, and precision, making it suitable for routine quality control analysis. nih.gov
Table 2: Example HPLC Method Parameters for Phenobarbital Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
|---|---|---|---|
| Column | Hypersil BDS C18 (250x4.6 mm, 5 µm) | 5µm ODS (150 mm x 3.2 mm) | nih.gov, scilit.com |
| Mobile Phase | Methanol : Phosphate Buffer (pH 5.0) (50:50 v/v) | Acetonitrile : Buffer (25:75 v/v) | nih.gov, scilit.com |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | nih.gov, scilit.com |
| Detection | UV at 215 nm | UV at 210 nm | nih.gov, scilit.com |
| Retention Time | 6.90 min | 4.37 min | nih.gov, scilit.com |
Voltametric Approaches for Electrochemical Analysis
Voltammetric methods provide a highly sensitive alternative for the determination of this compound. These electrochemical techniques measure the current resulting from the oxidation or reduction of the analyte at an electrode surface.
Research has demonstrated the use of differential pulse voltammetry (DPV) and differential pulse-stripping voltammetry (DPSV) for the quantitative analysis of phenobarbital. nih.govtandfonline.comtandfonline.com These methods often utilize modified electrodes, such as a glassy carbon electrode (GCE) or a GCE modified with nanomaterials like multi-walled carbon nanotubes (MWCNTs) and platinum nanoparticles, to enhance the catalytic activity and sensitivity. nih.govbohrium.comtandfonline.comhealthinformaticsjournal.com
Studies using cyclic voltammetry (CV) have shown that the electrochemical oxidation of phenobarbital is an irreversible process. tandfonline.comtandfonline.com The analysis is typically performed in a buffer solution, such as Britton-Robinson buffer, at a specific pH to optimize the electrochemical response. tandfonline.comtandfonline.com These voltammetric methods have been successfully used to determine phenobarbital in pharmaceutical tablets and human urine samples, showing good linearity, low detection limits, and high reproducibility. nih.govbohrium.comtandfonline.com For instance, one DPV method using a modified electrode reported a detection limit as low as 0.1 µM for phenobarbital. nih.govbohrium.com
Spectroscopic Characterization Techniques for Structural Confirmation
A suite of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. bohrium.com These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.
Infrared (IR) Spectroscopy : Infrared spectrophotometry is a standard method specified by several pharmacopoeias for the identification of sodium phenobarbital. bohrium.com The IR spectrum provides a unique fingerprint of the molecule, showing characteristic absorption bands corresponding to its various functional groups, such as the C=O and N-H bonds within the barbiturate (B1230296) ring and the C-H bonds of the ethyl and phenyl substituents. tandfonline.comacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the molecular structure. tandfonline.comnih.gov ¹H NMR provides information on the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon framework of the molecule. tandfonline.comnih.gov Spectral data for phenobarbital and its sodium salt have been reported and are used for structural verification. tandfonline.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov The mass spectrum shows the mass-to-charge ratio of the molecular ion and various fragment ions, which helps to confirm the molecular formula and structural components of this compound. nih.gov
Infrared (IR) Absorption Spectrophotometry
Infrared (IR) absorption spectrophotometry is a cornerstone technique for the identification of this compound, often specified in various pharmacopoeias for identity confirmation. iarc.fr The method works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to the different functional groups present in the compound, creating a unique spectral "fingerprint."
In the analysis of N-substituted barbituric acid salts like this compound, the FTIR spectra reveal several characteristic absorption bands. farmaciajournal.comresearchgate.net Key vibrations include those from the C-H bonds of the benzene (B151609) ring, which typically appear in the 3050–3120 cm⁻¹ region. farmaciajournal.comresearchgate.net The carbonyl (C=O) groups of the barbiturate ring are particularly prominent, giving rise to multiple, very intense, and often partially overlapping absorption bands. farmaciajournal.comresearchgate.net The specific positions and patterns of these bands are instrumental in confirming the molecular structure.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |
| C-H (Aromatic) | 3050 - 3120 | Stretching |
| C=O (Amide) | Multiple intense bands | Stretching |
| N-H | Variable | Stretching |
| C-N | Variable | Stretching |
| This table presents generalized IR absorption data for the functional groups within the specified compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. libretexts.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to generate a spectrum that reveals the chemical environment of each atom. libretexts.org
For this compound, both ¹H-NMR and ¹³C-NMR spectra have been reported. iarc.fr
¹H-NMR: The proton NMR spectrum would show distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, due to spin-spin coupling) and the protons of the phenyl group (appearing in the aromatic region of the spectrum). The chemical shift (δ) of these signals provides information about their electronic environment. libretexts.org
¹³C-NMR: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. nih.gov This allows for the unambiguous identification of the carbonyl carbons in the barbiturate ring, the carbons of the phenyl group, and the carbons of the ethyl side chain. iarc.frnih.gov
| Nucleus | Expected Chemical Shift Range (ppm) | Associated Structural Feature |
| ¹H | ~0.9 - 1.2 | Ethyl group (-CH₃) |
| ¹H | ~2.0 - 2.5 | Ethyl group (-CH₂-) |
| ¹H | ~7.2 - 7.5 | Phenyl group protons |
| ¹³C | ~10 - 15 | Ethyl group (-CH₃) |
| ¹³C | ~25 - 35 | Ethyl group (-CH₂-) |
| ¹³C | ~125 - 140 | Phenyl group carbons |
| ¹³C | ~150 - 180 | Carbonyl carbons (C=O) |
| This table presents predicted NMR chemical shift ranges based on typical values for the constituent functional groups. |
Mass Spectrometry (MS) and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. farmaciajournal.com When coupled with gas chromatography (GC-MS), it is a highly effective method for the identification of barbiturates. unodc.org In this process, the compound is vaporized and then ionized, typically through electron impact (EI), which causes the molecule to fragment in a reproducible manner. farmaciajournal.com
The resulting mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The analysis of this fragmentation pattern provides significant structural information. For barbiturates, fragmentation can be complex due to the presence of multiple nitrogen atoms. farmaciajournal.com The cleavage patterns, however, are characteristic and can be used to confirm the identity of the substance by elucidating the structure of the fragments. farmaciajournal.com
| Ion Type | Description | Significance |
| Molecular Ion [M]⁺ | The intact molecule with one electron removed. | Confirms the molecular weight of the compound (as the free acid). |
| Fragment Ions | Smaller charged pieces resulting from the breakdown of the molecular ion. | Provides a unique fingerprint and structural information based on bond cleavages. |
| This table describes the general types of ions observed in a mass spectrum of the compound. |
X-Ray Diffraction (XRD) for Crystalline Structure Analysis
X-Ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. The technique involves directing X-rays onto a powdered or single crystal sample and measuring the scattering pattern. This pattern is dependent on the crystal lattice structure. google.com
Furthermore, studies on the parent compound, phenobarbital, have identified multiple polymorphic forms (different crystal structures of the same compound), such as Form I (monoclinic, P2₁/n) and Form II (triclinic, Pī), determined from X-ray powder diffraction data. researchgate.net This indicates that the crystalline structure is sensitive to conditions and can exist in different arrangements.
| Parameter | Value (for 5-Ethyl-5-phenylbarbituric acid triphenyl tetrazolium salt) | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 15.3678 (9) | mdpi.com |
| b (Å) | 12.2710 (7) | mdpi.com |
| c (Å) | 21.8514 (13) | mdpi.com |
| β (°) | 109.867 (2) | mdpi.com |
| Volume (ų) | 3875.5 (4) | mdpi.com |
| This table presents crystallographic data for a closely related salt containing the phenobarbital anion, as reported in the scientific literature. |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Sodium 5-ethyl-1-phenylbarbiturate, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves reacting 5-ethyl-5-phenylbarbituric acid with sodium hydroxide in an ether solvent. For example, a protocol involves dissolving the barbituric acid derivative in ether, extracting with aqueous sodium hydroxide, washing the aqueous layer, adjusting pH to 11.7, and freeze-drying to obtain the sodium salt . Purity is ensured via decolorization with activated carbon, sterile filtration, and characterization using techniques like NMR and HPLC. Reproducibility requires strict control of stoichiometry, solvent ratios, and reaction temperature .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure, particularly the ethyl and phenyl substituents. Infrared (IR) spectroscopy identifies functional groups like the barbiturate ring’s carbonyl stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, using a C18 column and acetonitrile/water mobile phase .
Q. How does the solubility of this compound vary with temperature and pH?
- Methodological Answer : Solubility increases with temperature in polar solvents (e.g., water, ethanol) due to enhanced lattice energy disruption. At pH > 10, the compound remains fully ionized, maximizing aqueous solubility. Below pH 8, precipitation occurs as the free acid form dominates. Experimental determination should use gravimetric analysis or UV-spectrophotometry at varying temperatures and pH levels .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in experimental design (e.g., dosing regimens, animal models). A meta-analysis framework should standardize variables such as:
- Population/Model : Species, age, and genetic background of test subjects.
- Intervention : Dosage, administration route, and formulation purity.
- Outcome Metrics : Biomarkers (e.g., GABA receptor affinity) vs. behavioral endpoints.
Cross-study comparisons must account for these variables using tools like the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure methodological consistency .
Q. What strategies optimize the stability of this compound in long-term pharmacokinetic studies?
- Methodological Answer : Stability is pH- and temperature-dependent. For aqueous solutions, buffer systems (e.g., phosphate buffer, pH 9–10) prevent acid-catalyzed degradation. Lyophilization enhances shelf life by reducing hydrolytic activity. Accelerated stability testing (40°C/75% RH for 6 months) predicts degradation pathways, with HPLC monitoring for byproducts like 5-ethyl-5-phenylbarbituric acid .
Q. How can computational models predict the interaction of this compound with neuronal ion channels?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model binding to GABAA receptor subunits. Parameters include:
- Receptor Preparation : PDB structures (e.g., 6HUP for GABAA).
- Ligand Parameterization : Assign partial charges using AM1-BCC.
- Validation : Compare computed binding affinities with patch-clamp electrophysiology data. Machine learning models (e.g., Random Forest) can correlate structural descriptors (logP, polar surface area) with experimental IC50 values .
Q. What ethical considerations apply to in vivo studies of this compound?
- Methodological Answer : Follow the 3Rs framework (Replacement, Reduction, Refinement):
- Replacement : Use in vitro models (e.g., neuronal cell cultures) where possible.
- Reduction : Calculate minimum sample sizes via power analysis (α=0.05, β=0.2).
- Refinement : Implement non-invasive monitoring (e.g., telemetry for CNS activity). Protocols must undergo review by institutional animal care committees, citing guidelines like ARRIVE 2.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
